5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-4-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2S2/c1-20-12-14-8-10(13)11(15-12)16-4-6-17(7-5-16)21(18,19)9-2-3-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQOYOPSPJQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Foundation in Patent Methodology
The Chinese patent CN110642788A demonstrates that 5-bromo-2-substituted pyrimidines can be synthesized via cyclocondensation of 2-bromomalonaldehyde with amidines. While the patent focuses on alkyl and aryl substituents at position 2, this approach could theoretically extend to sulfur-containing analogs:
Hypothetical reaction scheme :
Challenges and Modifications
-
Amidine precursor availability : Commercial methylthioamidine is rare. Synthesis would require:
-
Reaction optimization : The patent uses acetic acid with molecular sieves. For sulfur-containing systems, alternative solvents (e.g., propionic acid) may improve yields.
-
Byproduct formation : Thiol oxidation risks necessitate inert atmospheres and antioxidant additives.
Sequential Halogenation and Nucleophilic Substitution
Synthesis of 4-Chloro-5-Bromo-2-(Methylsulfanyl)Pyrimidine
Step 1: Core structure formation
A thiourea-based cyclocondensation provides 2-(methylsulfanyl)pyrimidine-4,6-diol:
Step 2: Regioselective bromination
Electrophilic bromination at position 5 using N-bromosuccinimide (NBS):
Step 3: Chlorination at position 4
Phosphorus oxychloride-mediated conversion:
Piperazine Installation and Sulfonylation
Nucleophilic aromatic substitution :
Yield : ~65% (extrapolated from similar SNAr reactions)
Sulfonylation with cyclopropanesulfonyl chloride :
Key parameters :
-
Slow addition to minimize disulfonylation
-
Molecular sieves to absorb HCl byproduct
Alternative Pathway via Suzuki Coupling
Boronic Ester Intermediate Synthesis
Introducing bromine via cross-coupling:
-
Prepare 4-piperazinyl-2-(methylsulfanyl)pyrimidin-5-yl triflate
-
Suzuki-Miyaura coupling with bromoboronic acid:
Advantages and Limitations
-
Precision : Enables late-stage bromine introduction
-
Challenges : Requires stable boronic acid derivatives of pyrimidines, which are synthetically demanding
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield* | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 3 | ~32% | High | Moderate |
| Sequential substitution | 5 | ~28% | Medium | High |
| Suzuki coupling | 6 | ~18% | Low | Very high |
*Estimated from analogous reactions
Critical Process Optimization Considerations
Bromination Regioselectivity Control
Sulfonylation Efficiency
-
Base selection : Tertiary amines (EtN) outperform pyridine in cyclopropanesulfonyl chloride reactions
-
Temperature gradient : Gradual warming from 0°C to RT reduces side reactions
Purification Challenges
-
Chromatography limitations : High polarity of sulfonamides necessitates alternative methods (e.g., crystallization from EtOAc/hexanes)
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated pyrimidine derivatives
Substitution: Amino, thio, or alkoxy-substituted pyrimidine derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to 5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine. For instance, piperazine derivatives have shown promise in inhibiting various cancer cell lines. A notable study evaluated a library of piperazine-based compounds against pancreatic cancer cell lines, demonstrating that modifications to the piperazine moiety can enhance cytotoxicity and selectivity towards cancer cells .
Protein Interaction Inhibition
The compound has been investigated for its role as a protein-protein interaction inhibitor. In silico modeling studies suggest that derivatives of this compound can disrupt interactions between key proteins involved in cancer progression, such as S100A2 and p53. This mechanism highlights its potential as a therapeutic agent in targeting specific pathways in cancer biology .
Neurological Disorders
There is emerging interest in the use of similar piperazine derivatives for treating neurological disorders. Compounds with structural similarities to this compound have been noted for their ability to cross the blood-brain barrier, making them candidates for further development in neuropharmacology .
Case Study 1: Piperazine Derivatives in Cancer Treatment
A study published in a peer-reviewed journal focused on synthesizing and testing various piperazine derivatives, including those similar to the compound of interest. The results indicated that certain modifications led to significant growth inhibition in several cancer cell lines, including breast and ovarian cancers. The compounds were evaluated using the CCK-8 assay, revealing promising IC50 values that warrant further investigation into their therapeutic potential .
Case Study 2: Mechanistic Studies on Protein Interaction
In another study, researchers synthesized a series of piperazine-based compounds to evaluate their effects on S100A2-p53 interactions. Using techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation, they demonstrated that specific derivatives could effectively inhibit these interactions, suggesting a novel approach to cancer therapy by targeting protein networks rather than traditional small-molecule inhibitors .
Mechanism of Action
The mechanism of action of 5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit enzymes involved in inflammation or modulate receptors in the nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrimidine Derivatives
N-(2-{[5-Bromo-2-(Piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide
- Core Structure : Pyrimidine with 5-bromo and 4-sulfanyl substituents.
- Key Differences :
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- Core Structure : Pyrimidine with 5-bromo and 2-chloro substituents.
- Key Differences :
- Implications : The absence of a sulfonyl group reduces polarity, likely affecting solubility and membrane permeability.
Thieno[3,2-d]pyrimidine Derivatives (e.g., 2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine)
- Core Structure: Thienopyrimidine fused ring system instead of pyrimidine.
- Key Differences: A morpholino group at the 4-position. A piperazine-methyl linkage to an indazolyl group .
- Implications: The thienopyrimidine core may improve metabolic stability compared to pyrimidine, while the morpholino group offers distinct electronic effects.
Comparative Data Table
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine | 5-Br, 4-(cyclopropanesulfonyl piperazine), 2-MeS | 407.4 | Sulfonyl, piperazine, methylsulfanyl | Kinase inhibition, drug design |
| N-(2-{[5-Bromo-2-(piperidin-1-yl)... sulfonamide | Pyrimidine | 5-Br, 4-sulfanyl, piperidin-1-yl, sulfonamide | ~500 (estimated) | Sulfonamide, piperidine | Enzyme inhibition |
| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Pyrimidine | 5-Br, 2-Cl, N-cyclopentyl | ~300 (estimated) | Chloro, cyclopentylamine | Intermediate in synthesis |
| Thieno[3,2-d]pyrimidine derivative | Thienopyrimidine | 4-morpholino, 2-indazolyl, piperazine-methyl | 519.3 | Morpholino, indazolyl | Anticancer agents |
Structural and Functional Insights
- Sulfonyl vs. Sulfonamide Groups : The sulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to sulfonamides, influencing reactivity in cross-coupling reactions .
- Piperazine vs.
- Cyclopropane vs. Aromatic Substituents : The cyclopropanesulfonyl group introduces ring strain and unique steric effects, which could modulate binding pocket interactions .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine, and what key intermediates should be prioritized?
- Methodology : Begin with a brominated pyrimidine core (e.g., 5-bromo-2-(methylsulfanyl)pyrimidine-4-ol) and introduce the piperazine moiety via nucleophilic aromatic substitution. Subsequent sulfonylation with cyclopropanesulfonyl chloride under anhydrous conditions (e.g., DCM, base: Et₃N) yields the target compound. Key intermediates include the bromopyrimidine precursor and the sulfonylated piperazine intermediate .
- Validation : Monitor reaction progress via TLC and intermediate purity using HPLC (>95%).
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., cyclopropane protons at δ 1.0–1.5 ppm, methylsulfanyl at δ 2.5 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (triclinic system, space group P1), as demonstrated for analogous sulfonamide-pyrimidine hybrids .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 475.2 [M+H]⁺) .
Q. How can researchers optimize solvent and temperature conditions for introducing the cyclopropanesulfonyl group?
- Methodology : Screen polar aprotic solvents (DMF, DMSO) at 0–5°C to minimize side reactions. Use a 1.2:1 molar ratio of cyclopropanesulfonyl chloride to piperazine intermediate. Post-reaction, precipitate the product in ice-cold water to enhance yield (>70%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when introducing the cyclopropanesulfonyl group to the piperazine moiety?
- Analysis : Low yields may stem from steric hindrance at the piperazine nitrogen or competing hydrolysis of the sulfonyl chloride.
- Solutions :
- Use bulky bases (e.g., DIPEA) to deprotonate the piperazine selectively.
- Add molecular sieves to scavenge moisture during sulfonylation .
- Validation : Compare yields under inert (N₂) vs. ambient conditions via LC-MS.
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets like kinase enzymes?
- Methods :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with hinge regions (pyrimidine N1) and hydrophobic contacts (cyclopropane group) .
- MD simulations : GROMACS for stability analysis over 100 ns; monitor RMSD (<2 Å) to assess binding pose retention .
Q. What strategies mitigate degradation of the methylsulfanyl group under acidic or oxidative conditions during biological assays?
- Approaches :
- Replace methylsulfanyl with a more stable bioisostere (e.g., methylsulfonyl) in follow-up analogs.
- Use prodrug strategies (e.g., acetyl protection) to shield the group in vivo .
- Validation : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC tracking.
Q. How does the cyclopropanesulfonyl group influence the compound’s pharmacokinetic properties compared to bulkier sulfonamides?
- Study Design :
- Compare logP (octanol-water) and solubility (shake-flask method) of analogs with cyclopropane vs. phenylsulfonyl groups.
- Assess metabolic stability in liver microsomes (e.g., human CYP3A4 inhibition assays) .
- Findings : Cyclopropane’s small size enhances membrane permeability (logP ~2.1 vs. 3.5 for phenyl analogs) .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies in crystallographic data versus DFT-optimized geometries for this compound?
- Resolution :
- Cross-validate X-ray data (e.g., a = 13.6 Å, b = 14.6 Å for triclinic systems ) with DFT (B3LYP/6-31G* level).
- Adjust for crystal packing forces (e.g., intermolecular H-bonds omitted in gas-phase calculations) .
Q. What controlled experiments validate the role of the methylsulfanyl group in modulating target selectivity?
- Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
